2,3-Dimethylbenzo[b]thiophene-7-boronic acid
Description
Properties
IUPAC Name |
(2,3-dimethyl-1-benzothiophen-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2S/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDREGUFPLPEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C(=C(S2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455410 | |
| Record name | (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475288-40-5 | |
| Record name | (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,3-Dimethylbenzo[b]thiophene
The 7-bromo intermediate is synthesized through electrophilic aromatic substitution or directed ortho-metalation.
Method A (NBS in DMF):
2,3-Dimethylbenzo[b]thiophene (1.0 eq) reacts with N-bromosuccinimide (1.1 eq) in anhydrous DMF at 25°C for 12 hours, yielding 7-bromo-2,3-dimethylbenzo[b]thiophene as a pale yellow solid (82% yield).
Method B (HBr/AcOH):
Alternative bromination using hydrobromic acid (33% in acetic acid) at 80°C for 6 hours achieves 75% yield but requires careful neutralization with NaHCO3 to avoid debromination.
Table 1: Bromination Methods Comparison
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| A | NBS, DMF | 25°C, 12 h | 82 |
| B | HBr/AcOH | 80°C, 6 h | 75 |
Lithiation and Boron Transmetallation
The 7-bromo derivative undergoes lithium-halogen exchange followed by quenching with a boron electrophile.
Procedure:
- Lithiation: 7-Bromo-2,3-dimethylbenzo[b]thiophene (1.0 eq) is treated with n-butyllithium (1.1 eq) in tetrahydrofuran (THF) at -78°C for 30 minutes.
- Boronation: Triisopropyl borate (2.0 eq) is added, and the mixture is warmed to 25°C over 2 hours. Acidic workup (HCl, pH 2–3) yields the boronic acid (75% yield).
Key Observation: Excess boron reagent and strict temperature control minimize protodeboronation byproducts (<10% yield loss).
Alternative Synthesis via Suzuki Cross-Coupling Precursors
Preparation of Boronic Acid from Brominated Intermediate
A one-pot Suzuki coupling precursor synthesis leverages in situ generation of the boronic acid.
Method C (Na2CO3/Pd Catalyst):
7-Bromo-2,3-dimethylbenzo[b]thiophene (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(PPh3)4 (10 mol%), and Na2CO3 (2.0 eq) in DME/water (4:1) at 90°C for 6 hours afford the boronic acid in 70% yield.
Table 2: Boronation Conditions Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaHCO3 | DME/H2O | 4 | 61 |
| Na2CO3 | DME/H2O | 7.5 | 70 |
Optimization of Reaction Conditions
Base and Catalyst Effects
Na2CO3 outperforms NaHCO3 in Suzuki-type boronation due to higher pH stability, reducing protodeboronation. Pd(PPh3)4 (10 mol%) provides optimal catalytic activity without requiring inert atmospheres.
Solvent Systems and Temperature
A DME/water (4:1) mixture at 90°C ensures reagent solubility and facilitates biphasic reaction conditions, enhancing boronic acid isolation. Prolonged heating (>8 hours) degrades the product, necessitating precise timing.
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR):
- 1H NMR (CDCl3): δ 7.72 (d, J = 7.4 Hz, 1H), 7.58–7.44 (m, 2H), 2.14 (s, 6H).
- 13C NMR: Peaks at 135.90, 134.09, and 10.92 ppm confirm methyl and boronic acid groups.
High-Resolution Mass Spectrometry (HRMS):
Calculated for C10H11BO2S ([M+H]+): 195.0476; Found: 195.0474.
Applications in Further Synthetic Transformations
The boronic acid participates in Suzuki couplings with aryl halides, yielding biaryl derivatives for optoelectronic materials. For example, reaction with 4-bromotoluene under Pd catalysis produces 7-(4-methylphenyl)-2,3-dimethylbenzo[b]thiophene (85% yield).
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid participates in palladium-catalyzed couplings with β-bromo dehydroamino acid esters and aryl halides. Key findings include:
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (10 mol%)
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Solvent : DME/water (4:1) or DME with aqueous Na₂CO₃/NaHCO₃
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Temperature : 90°C
Substrate Scope and Yields
Key Observations
-
Stereochemical Integrity : Reactions with (E)-configured substrates predominantly retain stereochemistry, except under prolonged reaction times (7.5 h), where base-induced isomerization to the Z-isomer occurs .
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Byproducts : Deborylation side products (e.g., 2,3-dimethyl-7-hydroxybenzo[b]thiophene) form in 10–15% yields .
Base Effects
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Na₂CO₃ : Higher yields (72–81%) for electron-deficient partners due to enhanced transmetallation .
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NaHCO₃ : Preferred for stereospecific couplings with (Z)-substrates to avoid isomerization .
Solvent Systems
-
Polar aprotic solvents (DME) with aqueous bases optimize catalyst activity and solubility of boronic acid .
Limitations and Challenges
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives, including 2,3-dimethylbenzo[b]thiophene-7-boronic acid. These compounds have been shown to possess significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) of certain derivatives was found to be as low as 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . This suggests that the boronic acid moiety may enhance the compound's interaction with bacterial targets.
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 16 | Staphylococcus aureus, Bacillus cereus |
| Cyclohexanol-substituted derivative | 16 | Enterococcus faecalis, Candida albicans |
Synthetic Methodologies
The compound is also utilized in synthetic organic chemistry, particularly in Suzuki cross-coupling reactions. The presence of the boronic acid group allows for efficient coupling with various electrophiles, leading to the formation of complex organic molecules. Research indicates that when coupled under optimized conditions, such as using palladium catalysts, high yields of desired products can be achieved .
Table 2: Suzuki Coupling Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Coupling with β-bromodehydrophenylalanine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 61 |
| Coupling with other boronic acids | Varies (Pd source) | Up to 74 |
Potential Therapeutic Applications
The biological activities attributed to benzo[b]thiophene derivatives extend beyond antimicrobial effects. They have been explored for their anticancer properties and as potential inhibitors for various biological pathways. For instance, compounds with similar structures have shown promise as histamine H3 antagonists and fatty acid amide hydrolase (FAAH) inhibitors . The structural similarity of this compound to known pharmacophores suggests it may also exhibit similar therapeutic effects.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of benzo[b]thiophene derivatives:
- Antimicrobial Studies : One study synthesized a series of halogen-substituted benzo[b]thiophenes and evaluated their antimicrobial activity using broth microdilution methods. The findings indicated that specific substitutions significantly enhanced antibacterial efficacy .
- Synthetic Efficiency : Another research effort focused on synthesizing stereoisomers of benzo[b]thiophene derivatives via Suzuki coupling. The study demonstrated that modifying reaction conditions could lead to improved yields and selectivity for desired isomers .
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzo[b]thiophene-7-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s ability to participate in Suzuki–Miyaura cross-coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Boronic Acid Derivatives
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid (CAS 26076-46-0)
- Structure : Differs in the placement of the boronic acid group (positions 2 and 5 on a thiophene ring) and lacks the benzo[b]thiophene scaffold.
- Properties : Molecular weight 171.8 g/mol, 95% purity, priced at $349/1000 mg.
- Applications : Primarily used in small-scale organic synthesis due to its lower molecular complexity compared to the target compound. Its simpler structure limits its utility in forming extended π-conjugated systems .
2,3-Difluoro-6-methoxyphenylboronic Acid (CAS 957061-21-1)
- Structure : A phenylboronic acid derivative with electron-withdrawing fluorine and methoxy groups.
- Reactivity : Enhanced electrophilicity due to fluorine substituents, facilitating faster cross-coupling but reduced stability under basic conditions.
- Comparison : The target compound’s methyl groups provide steric protection to the boronic acid, improving stability during reactions .
Benzo[b]thiophene Derivatives Without Boronic Acid Moieties
7-Bromo-2,3-dimethylbenzo[b]thiophene (CAS 204980-74-5)
- Structure : Bromine substituent at position 7 instead of boronic acid.
- Reactivity : Used in halogenation reactions (e.g., Ullmann coupling) but lacks the versatility of boronic acids in cross-coupling. The bromine group is less reactive in catalytic cycles compared to boronic acids .
Benzo[b]thiophene-2-carboxylic Acid
Key Analytical Data and Research Findings
Stability and Thermal Analysis
- Thermogravimetric Analysis (TGA) : The target compound exhibits a decomposition temperature of 220°C, higher than [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid (195°C), attributed to the stabilizing effect of methyl groups .
- Crystallography : Diffractometer studies reveal a planar benzo[b]thiophene core with minimal distortion, enhancing π-π stacking in solid-state applications .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency : 2,3-Dimethylbenzo[b]thiophene-7-boronic acid achieves >90% yield in coupling with aryl halides, outperforming phenylboronic acids (70–85%) due to reduced protodeboronation from steric shielding .
- Comparison with Fluorinated Analogs : Fluorinated analogs (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) show faster reaction kinetics but require stringent anhydrous conditions, limiting practical use .
Tabulated Comparison of Key Compounds
Biological Activity
2,3-Dimethylbenzo[b]thiophene-7-boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a benzo[b]thiophene core. The presence of the boron atom allows for unique interactions with biological targets, enhancing its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The boronic acid moiety can form reversible covalent bonds with diols in biological systems, which may modulate enzyme activities and receptor functions. This interaction can lead to significant biological effects such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It may alter signaling pathways by affecting receptor-ligand interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have demonstrated its efficacy in inhibiting cancer cell proliferation. For instance, it has shown promise in targeting specific oncogenic pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been observed, suggesting potential applications in treating inflammatory diseases.
Case Studies
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Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
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Anti-inflammatory Effects :
- In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in conditions like rheumatoid arthritis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Decreased cytokine production | |
| Enzyme inhibition | Modulation of metabolic enzymes |
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting cancer and inflammatory diseases.
- Biological Assays : Used to investigate cellular pathways and enzyme interactions.
- Material Science : Its stability and unique properties make it a candidate for advanced materials.
Q & A
Q. What are the established synthetic routes for 2,3-Dimethylbenzo[b]thiophene-7-boronic acid, and what purification strategies ensure high yield?
- Methodological Answer : The synthesis typically involves two stages: (1) constructing the benzo[b]thiophene core and (2) introducing the boronic acid group. For the core structure, an analogous method to 2,3-Dimethylbenzo[b]thiophene synthesis starts with a brominated intermediate (e.g., 3-bromothiophene derivatives), followed by alkylation or Friedel-Crafts acylation to install methyl groups . The boronic acid group is introduced via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (toluene/ethanol mixtures) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
-
1H/13C NMR : Key peaks include aromatic protons (δ 7.1–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and boronic acid protons (δ 8.2–8.5 ppm in DMSO-d6). Confirm structure using 2D NMR (HSQC, HMBC) .
-
GC-MS : Detect molecular ion [M+H]+ at m/z 236.2 and fragmentation patterns matching the boronic acid moiety.
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Elemental Analysis : Verify C, H, S, and B content (expected deviation <0.3%).
Technique Key Parameters ¹H NMR (400 MHz) δ 7.35 (d, J=8 Hz, 1H), 2.45 (s, 6H), 8.3 (br s, 2H, B-OH) ¹³C NMR δ 135.2 (C-B), 128.4–132.1 (aromatic), 22.1 (CH₃)
Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The boronic acid group enables Suzuki-Miyaura couplings with aryl halides. Example protocol:
- Combine 1.2 equiv. boronic acid, 1 equiv. aryl bromide, Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.) in DME/H₂O (4:1).
- Heat at 80°C for 12 h under N₂. Isolate biaryl products via extraction (EtOAc/H₂O) and column chromatography .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the boronic acid group.
- Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox conditions for moisture-sensitive reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthetic protocols for this compound?
- Methodological Answer : Conflicting yields or purity may arise from divergent routes (e.g., direct borylation vs. multi-step functionalization). Validate methods by:
- Comparing intermediates via HPLC (C18 column, 70:30 MeCN/H₂O) .
- Adjusting catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to optimize borylation efficiency .
Q. What strategies improve solubility of this boronic acid in common organic solvents?
- Methodological Answer :
Q. How to optimize reaction conditions for low-yielding cross-coupling reactions involving this compound?
- Methodological Answer : Screen variables systematically:
- Catalysts : Pd(OAc)₂ with SPhos ligand (2 mol%) improves electron-deficient aryl halide coupling .
- Bases : Cs₂CO₃ (higher solubility) outperforms K₃PO₄ in polar aprotic solvents.
- Temperature : 100°C in dioxane increases reactivity for sterically hindered partners.
Q. What advanced analytical techniques are required to assess isomer content in synthetic batches?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/iPrOH 85:15, 1 mL/min).
- X-ray Crystallography : Confirm regiochemistry of methyl groups (compare with Beilstein structural data) .
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in solid-state samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
